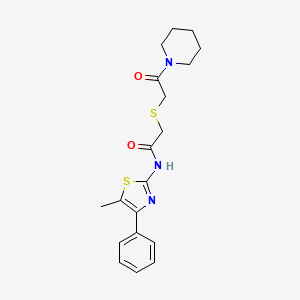

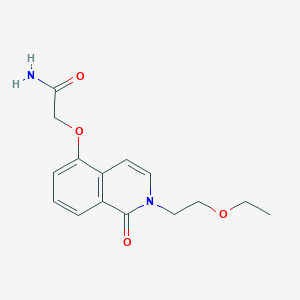

![molecular formula C15H10F3N3O3 B2394514 3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866156-52-7](/img/structure/B2394514.png)

3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. For instance, Atorvastatin and Sunitinib (shown in Figure 1) contain a similar substructure. Researchers explore derivatives of pyrrole-3-carboxylic acids for potential therapeutic applications .

Antimalarial Agents

Structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, including our compound, have demonstrated antimalarial activity. Researchers investigate their potential as novel antimalarial agents .

HIV-1 Protease Inhibitors

Similarly, pyrrolin-4-ones (such as our compound) exhibit HIV-1 protease inhibitory activity. These compounds are essential in the development of antiretroviral drugs .

Supramolecular Hydrogels

Our compound could find applications in supramolecular hydrogels. Researchers have developed hybrid hydrogels by polymerizing bioactive gelatin methacrylate (GelMA) with other monomers, enhancing in vivo stem cell retention .

Single-Ion Polymer Electrolytes (SIPEs)

Through reversible addition-fragmentation chain transfer (RAFT) copolymerization, our compound has been incorporated into SIPEs. These materials exhibit mechanical strength, electrochemical stability, and single-ion conductivity .

Organic Synthesis and Reaction Pathways

The cyclization reactions of similarly functionalized enamines, as observed in the synthesis of our compound, provide insights into reaction pathways. Understanding these processes contributes to organic synthesis strategies .

Propiedades

IUPAC Name |

3-[6-methyl-4-oxo-2-(trifluoromethyl)quinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O3/c1-6-2-3-10-9(4-6)13(24)21(14(19-10)15(16,17)18)20-11(22)7-5-8(7)12(20)23/h2-4,7-8H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAWCFDFTPJANM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N(C2=O)N3C(=O)C4CC4C3=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

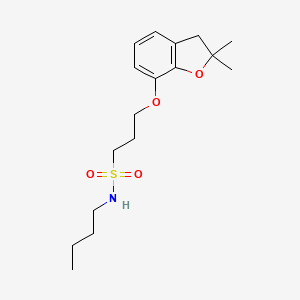

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2394431.png)

![N-(4-fluorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2394432.png)

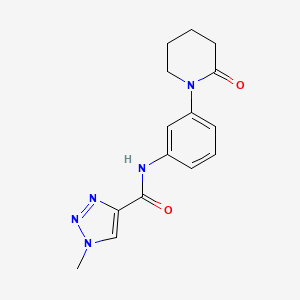

![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2394433.png)

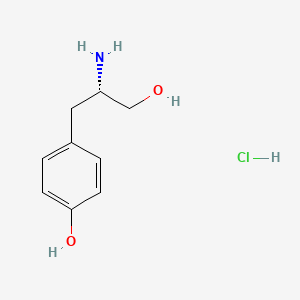

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2394437.png)

![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2394439.png)

![tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B2394444.png)